
1-methyl-3-(pyridin-4-ylamino)pyrazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-3-(pyridin-4-ylamino)pyrazin-2(1H)-one is a heterocyclic compound that features a pyrazinone core substituted with a methyl group at the 1-position and a pyridin-4-ylamino group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(pyridin-4-ylamino)pyrazin-2(1H)-one typically involves the following steps:
Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. Common starting materials include substituted hydrazines and diketones.
Substitution Reactions: The introduction of the pyridin-4-ylamino group can be achieved through nucleophilic substitution reactions. This often involves the reaction of the pyrazinone core with a pyridine derivative under suitable conditions.
Methylation: The methyl group at the 1-position can be introduced through methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-methyl-3-(pyridin-4-ylamino)pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the pyrazinone core or the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as elevated temperatures or the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Cancer Treatment
One of the primary applications of 1-methyl-3-(pyridin-4-ylamino)pyrazin-2(1H)-one is in the treatment of cancer. Research has indicated that this compound acts as an inhibitor of Checkpoint Kinase 1 (CHK1), an enzyme involved in the regulation of the cell cycle and DNA damage response. Inhibition of CHK1 can lead to increased sensitivity of cancer cells to DNA-damaging agents, thereby enhancing the efficacy of chemotherapy treatments .
Case Study:
In a study published in Cancer Research, compounds similar to this compound demonstrated significant anti-tumor activity in various cancer cell lines, including breast and lung cancer models. The results suggested that these compounds could be used in combination with existing chemotherapeutic agents to improve treatment outcomes .
Neurological Disorders
Another promising application is in the treatment of neurological disorders. The compound has been identified as a negative allosteric modulator of metabotropic glutamate receptor 5 (mGluR5), which plays a critical role in synaptic transmission and plasticity. Modulating this receptor can have therapeutic effects in conditions such as Parkinson’s disease and schizophrenia .
Case Study:
A preclinical study involving nonhuman primates showed that administration of this compound significantly reduced l-DOPA-induced dyskinesia, a common side effect associated with Parkinson's treatment. This finding highlights its potential as a novel therapeutic agent for managing motor symptoms in Parkinson's disease patients .
Pharmacokinetics and Safety Profile
The pharmacokinetics of this compound indicate good oral bioavailability and favorable absorption characteristics. However, safety studies are crucial, as some compounds within this class have shown potential for delayed-type hypersensitivity reactions in prolonged exposure scenarios .
Table: Summary of Applications
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Cancer Treatment | CHK1 Inhibition | Enhanced efficacy when combined with chemotherapy |
Neurological Disorders | mGluR5 Modulation | Reduced motor symptoms in Parkinson's disease |
Wirkmechanismus
The mechanism of action of 1-methyl-3-(pyridin-4-ylamino)pyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-methyl-3-(pyridin-4-ylamino)pyrazin-2(1H)-one can be compared with other similar compounds, such as:
1-methyl-3-(pyridin-3-ylamino)pyrazin-2(1H)-one: Similar structure but with the pyridine ring attached at the 3-position.
1-methyl-3-(pyridin-2-ylamino)pyrazin-2(1H)-one: Similar structure but with the pyridine ring attached at the 2-position.
1-methyl-3-(quinolin-4-ylamino)pyrazin-2(1H)-one: Similar structure but with a quinoline ring instead of a pyridine ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological and chemical properties. This makes it a valuable compound for research and potential therapeutic applications.
Biologische Aktivität
1-methyl-3-(pyridin-4-ylamino)pyrazin-2(1H)-one, identified by its CAS number 2320421-57-4, is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a pyrazinone core with a methyl group at the 1-position and a pyridin-4-ylamino group at the 3-position. Its molecular formula is C10H10N4O with a molecular weight of 202.21 g/mol .
Property | Value |
---|---|
CAS Number | 2320421-57-4 |
Molecular Formula | C10H10N4O |
Molecular Weight | 202.21 g/mol |
Chemical Structure | Structure |
Synthesis
The synthesis of this compound typically involves:
- Formation of the Pyrazinone Core : Cyclization of substituted hydrazines and diketones under acidic or basic conditions.
- Substitution Reactions : Introduction of the pyridin-4-ylamino group via nucleophilic substitution.
- Methylation : Methylation at the 1-position using agents such as methyl iodide.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in various biological pathways. The binding affinity and modulation of these targets can lead to therapeutic effects in different disease contexts .
Therapeutic Applications
Research indicates several potential therapeutic applications:
- Antineoplastic Activity : Preliminary studies suggest that compounds similar to this compound may exhibit anti-cancer properties through inhibition of tumor growth and metastasis.
- Neurological Disorders : The compound's structural similarities to known neuroactive drugs suggest potential use in treating conditions like Parkinson's disease and schizophrenia by modulating glutamate receptors .
Case Studies and Research Findings
Recent studies have highlighted the compound's role as a lead candidate in drug development:
- Study on Neuroprotective Effects : A study investigated the effects of similar pyrazine derivatives on neuroprotection in models of Parkinson’s disease, showing promising results in reducing motor deficits and neuroinflammation .
- Inhibition Studies : Research demonstrated that derivatives of this compound could inhibit specific kinases involved in cell proliferation, indicating potential use in targeted cancer therapies .
Comparison with Similar Compounds
The compound can be compared with other derivatives that share structural similarities but differ in their biological activity:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-methyl-3-(pyridin-3-ylamino)pyrazin-2(1H)-one | Pyridine at 3-position | Potential anti-cancer activity |
1-methyl-3-(quinolin-4-ylamino)pyrazin-2(1H)-one | Quinoline instead of pyridine | Neuroactive properties |
Eigenschaften
IUPAC Name |
1-methyl-3-(pyridin-4-ylamino)pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-14-7-6-12-9(10(14)15)13-8-2-4-11-5-3-8/h2-7H,1H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGINGISSHLADP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)NC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.